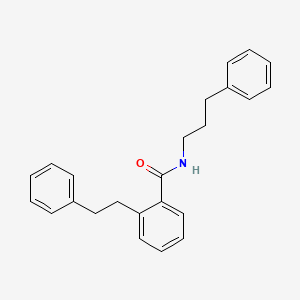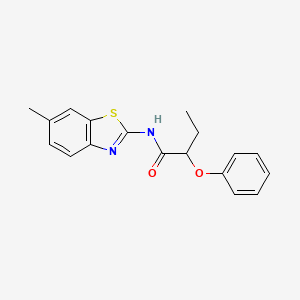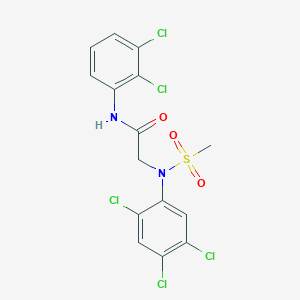
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and possesses unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Mécanisme D'action
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide acts by binding to the 5-HT2A receptor and blocking its activation by serotonin. This results in the modulation of neurotransmitter release and the regulation of mood and behavior. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has also been shown to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of anxiety and schizophrenia.
Biochemical and Physiological Effects
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has several advantages for use in laboratory experiments, including its high selectivity for the 5-HT2A receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide. Some possible future directions for research include investigating the effects of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide on other neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing more effective formulations for clinical use.
In conclusion, 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide is a promising compound that has shown potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide involves the reaction of 2-phenylethylamine and 3-phenylpropylamine with benzoyl chloride in the presence of a base catalyst. This reaction leads to the formation of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, which can be purified by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide exerts its pharmacological effects by acting as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(25-19-9-14-20-10-3-1-4-11-20)23-16-8-7-15-22(23)18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16H,9,14,17-19H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUFLXUPCSVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)